N-(2,5-dichlorophenyl)-2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-2-[(3-methyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N4O2S/c1-27-20(29)19-18(14(10-24-19)12-5-3-2-4-6-12)26-21(27)30-11-17(28)25-16-9-13(22)7-8-15(16)23/h2-10,24H,11H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQWRQIHFLFNKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dichlorophenyl)-2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound with significant potential in medicinal chemistry. Its unique structure combines elements known for various biological activities, including antitumor and antimicrobial properties. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 459.35 g/mol. The compound features a pyrrolo[3,2-d]pyrimidine scaffold, which is often associated with various therapeutic effects, particularly in oncology.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance, studies have shown that pyrrolo[3,2-d]pyrimidine derivatives can inhibit key enzymes involved in cancer cell proliferation.
Key Findings:
- Inhibition of Enzymatic Activity: The compound has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells. This inhibition leads to reduced proliferation of cancer cells .
- Cell Line Studies: In vitro studies using various cancer cell lines demonstrated that derivatives of this compound significantly reduced cell viability and induced apoptosis .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Similar compounds have been reported to possess antibacterial and antifungal properties.
Research Insights:
- Bacterial Inhibition: Preliminary studies indicate that this compound may inhibit the growth of Gram-positive and Gram-negative bacteria .
- Fungal Activity: The compound's thioacetamide moiety is hypothesized to contribute to antifungal activity by disrupting fungal cell wall synthesis .
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The target compound belongs to a family of pyrrolo-pyrimidinone derivatives with variations in substituents on the pyrimidine core, acetamide side chain, and aryl groups. Key structural analogs include:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Lipophilicity: The target compound's 2,5-dichlorophenyl group increases lipophilicity compared to analogs with methoxy () or methyl groups (). This may enhance membrane permeability but reduce aqueous solubility.
Core Modifications: replaces the pyrrolo-pyrimidinone core with a cyclopenta-thieno-pyrimidine system, introducing rigidity and planar geometry that could influence target binding.
Synthetic Accessibility :
- Analogs like the target compound and are synthesized via alkylation of thiopyrimidines with chloroacetamides, as described in . Yields for such reactions range from 73% ( ) to lower values depending on steric hindrance.
Challenges and Limitations
- Biological Data Gap : The evidence lacks comparative bioactivity data (e.g., IC50, solubility), limiting functional analysis.
- Positional Isomerism : The dichlorophenyl group’s positional isomerism (2,5 vs. 3,4 in ) requires further study to assess pharmacological implications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2,5-dichlorophenyl)-2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, thioacetamide derivatives are often prepared by reacting thiol-containing intermediates (e.g., 3-methyl-4-oxo-pyrrolopyrimidine derivatives) with activated chloroacetamides. Reaction optimization should focus on solvent choice (e.g., DMF or DMSO), temperature (80–120°C), and catalysts (e.g., K₂CO₃ for deprotonation). Characterization via NMR (e.g., δ 10.10 ppm for NHCO) and elemental analysis (C, N, S content) is critical to confirm purity .
Q. How should researchers validate the structural integrity of this compound?
- Methodology : Use a combination of spectroscopic and crystallographic techniques:
- Single-crystal X-ray diffraction to resolve bond lengths and angles (mean C–C bond accuracy: ±0.005 Å) .
- High-resolution mass spectrometry (HRMS) to verify molecular ions (e.g., [M+H]⁺ at m/z 344.21) .
- Thermal analysis (e.g., melting point determination, ±2°C precision) to assess stability .
Q. What preliminary assays are suitable for evaluating bioactivity?
- Methodology : Begin with in vitro assays targeting kinase inhibition or cytotoxicity. For example:
- Use ATP-binding site competition assays (e.g., fluorescence polarization) to screen for kinase inhibition.
- Perform MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC₅₀ values. Structure-activity relationship (SAR) studies should prioritize modifications to the dichlorophenyl or pyrrolopyrimidine moieties .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound’s derivatives?
- Methodology : Employ quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model reaction intermediates and transition states. Tools like COMSOL Multiphysics integrate AI for real-time adjustment of reaction parameters (e.g., temperature, pressure) . Pair computational predictions with high-throughput experimentation (HTE) to validate pathways, reducing trial-and-error cycles by ~40% .
Q. What strategies resolve contradictions in experimental vs. computational data?
- Methodology : Apply Design of Experiments (DoE) to isolate variables (e.g., solvent polarity, catalyst loading). For example:
- Use a Box-Behnken design to optimize yield and purity while minimizing resource use .
- Apply ANOVA to identify statistically significant factors (e.g., p < 0.05) and refine computational models iteratively .
Q. How to investigate the compound’s mechanism of action at the molecular level?
- Methodology : Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations (GROMACS) to predict binding affinities and conformational changes in target proteins (e.g., kinases). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants (Kd) .
Q. What advanced separation techniques improve purification of structurally similar byproducts?
- Methodology : Use preparative HPLC with a C18 column (gradient elution: 0.1% TFA in H₂O/acetonitrile). For chiral impurities, employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)). Monitor purity via LC-MS with <1% impurity thresholds .
Methodological Considerations
- Data Validation : Cross-reference NMR shifts (e.g., δ 7.82 ppm for aromatic protons) with literature to confirm regiochemistry .
- Safety Protocols : Adhere to institutional chemical hygiene plans (e.g., fume hood use, waste disposal) for handling chlorinated intermediates .
- Interdisciplinary Collaboration : Integrate computational chemists and biologists for mechanistic studies and SAR refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
